![molecular formula C13H13Cl2FN4O B2755197 N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide CAS No. 1356622-42-8](/img/structure/B2755197.png)
N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide
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Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects . They are a class of nitrogen-containing compounds that are extensively found as a core framework in a huge library of heterocyclic compounds .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, an efficient one-pot two-step synthesis of a pyrazole derivative was reported, which involved a solvent-free condensation/reduction reaction sequence .
Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . The structure of synthesized pyrazole derivatives can be fully characterized by techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary widely. For instance, some pyrazole compounds are solids at room temperature .
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole compounds have shown promise in various fields, including medicinal chemistry. They have been used as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Therefore, the ongoing need for new and functionalized pyrazole compounds has driven the development of innovative synthetic methods for their preparation .
properties
IUPAC Name |
N-(2-butylpyrazol-3-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2FN4O/c1-2-3-6-20-10(4-5-17-20)18-13(21)8-7-9(16)12(15)19-11(8)14/h4-5,7H,2-3,6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULMYBFUEBBLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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